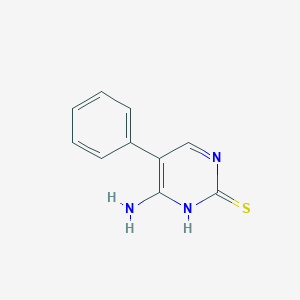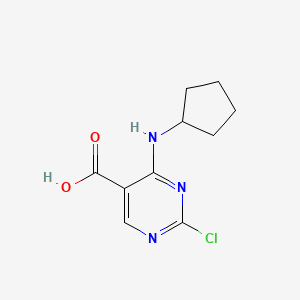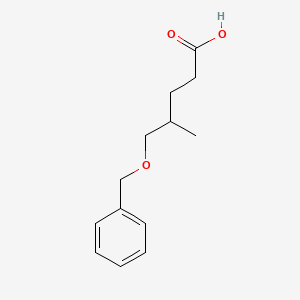
2-Amino-N-o-tolyl-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-Amino-N-o-tolil-propionamida es un compuesto orgánico que pertenece a la clase de amidas de ácido carboxílico primarias. Se caracteriza por la presencia de un grupo amino y un grupo tolil unidos a un esqueleto de propionamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Amino-N-o-tolil-propionamida normalmente implica la reacción de o-toluidina con acrilonitrilo, seguida de hidrólisis. Las condiciones de reacción suelen incluir el uso de un disolvente como el etanol y un catalizador para facilitar la reacción. El proceso se puede resumir de la siguiente manera:
Reacción de o-toluidina con acrilonitrilo: Este paso implica la adición nucleofílica de o-toluidina a acrilonitrilo, formando un intermedio.
Hidrólisis: El intermedio se hidroliza entonces para producir 2-Amino-N-o-tolil-propionamida.
Métodos de producción industrial
En un entorno industrial, la producción de 2-Amino-N-o-tolil-propionamida puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de catalizadores y disolventes avanzados también puede mejorar la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
La 2-Amino-N-o-tolil-propionamida sufre diversas reacciones químicas, entre las que se incluyen:
Oxidación: Este compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en aminas u otras formas reducidas.
Sustitución: Puede sufrir reacciones de sustitución en las que los grupos amino o tolil se sustituyen por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Los reactivos como los halógenos (por ejemplo, cloro, bromo) y los ácidos (por ejemplo, ácido clorhídrico) se emplean comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
La 2-Amino-N-o-tolil-propionamida tiene una amplia gama de aplicaciones en la investigación científica, entre las que se incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico.
Industria: Se utiliza en la producción de diversos productos químicos y materiales.
Mecanismo De Acción
El mecanismo de acción de la 2-Amino-N-o-tolil-propionamida implica su interacción con dianas y vías moleculares específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, dando lugar a los efectos biológicos observados. Las dianas y vías moleculares exactas pueden variar en función de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
2-Amino-N-fenil-propionamida: Estructura similar pero con un grupo fenilo en lugar de un grupo tolil.
2-Amino-N-metil-propionamida: Contiene un grupo metilo en lugar de un grupo tolil.
2-Amino-N-etil-propionamida: Contiene un grupo etilo en lugar de un grupo tolil.
Singularidad
La 2-Amino-N-o-tolil-propionamida es única debido a la presencia del grupo tolil, que confiere propiedades químicas y biológicas específicas que la diferencian de otros compuestos similares. Esta singularidad la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
IUPAC Name |
2-amino-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-5-3-4-6-9(7)12-10(13)8(2)11/h3-6,8H,11H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXOMEKJRGSLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B12116944.png)

![(4-Bromo-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12116952.png)

![5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B12116962.png)
![2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]-](/img/structure/B12116989.png)

![5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12117000.png)
![N-(3-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12117003.png)
![4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12117009.png)
